DHQZ 36
Overview
Description
DHQZ 36 is a potent inhibitor of retrograde trafficking, known for its significant anti-parasite activity. It is particularly effective against Leishmania amazonensis, a parasite responsible for leishmaniasis. The compound has shown promising results in inhibiting the infection of macrophages by this parasite, making it a valuable tool in parasitology research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DHQZ 36 involves the enantioselective synthesis of 2,3-dihydroquinazolinones. This process is catalyzed by polymer-supported BINOL-derived phosphoric acid through the intramolecular amidation of N-Boc imines and 2-aminobenzamide. The reaction yields DHQZ with up to 96% enantiomeric excess .
Industrial Production Methods: Industrial production of this compound can be achieved using environmentally benign methods. One such method involves the condensation of 2-aminobenzamide with aldehydes over a recyclable mesozeolite H-BEA catalyst. This green protocol uses water as a solvent and zeolite as a solid acid catalyst, making it an eco-friendly approach .
Chemical Reactions Analysis
Types of Reactions: DHQZ 36 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions, particularly halogenation, can introduce halogen atoms into the compound, forming novel derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include various halogen-substituted derivatives of DHQZ, which exhibit unique pharmacological properties .
Scientific Research Applications
DHQZ 36 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of retrograde trafficking inhibitors.
Mechanism of Action
DHQZ 36 exerts its effects by inhibiting retrograde trafficking within cells. It causes a significant reduction in the size of parasitophorous vacuoles and the number of parasites per macrophage. The compound also reverses the suppression of interleukin-6 release induced by Leishmania infection. These actions result in the effective inhibition of parasite growth and infection .
Comparison with Similar Compounds
Retro-2: A parent compound of DHQZ 36, known for its retrograde trafficking inhibition.
This compound.1: An analog of this compound with similar but slightly more potent anti-parasite activity.
Comparison: this compound and its analog this compound.1 are more effective than Retro-2 in controlling Leishmania infections. They exhibit lower effective concentration values (EC50) and can kill Leishmania parasites in axenic cultures, a desirable attribute for therapeutic compounds . The unique structural modifications in this compound and its analogs enhance their efficacy and make them superior to the parent compound Retro-2 .
Properties
IUPAC Name |
2-(5-ethylthiophen-2-yl)-6-fluoro-3-[(4-fluorophenyl)methyl]-1,2-dihydroquinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2OS/c1-2-16-8-10-19(27-16)20-24-18-9-7-15(23)11-17(18)21(26)25(20)12-13-3-5-14(22)6-4-13/h3-11,20,24H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXVTSKHYHQIPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2NC3=C(C=C(C=C3)F)C(=O)N2CC4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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